molecular formula C20H13Cl2N3O B3482299 2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4(3H)-one

2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4(3H)-one

Cat. No.: B3482299
M. Wt: 382.2 g/mol
InChI Key: IINRCVNQXLLIIG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

    Substitution Reactions: Introduction of the 2,4-dichlorophenyl and 4-methylpyridin-2-yl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or keto groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: Studies on its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in the body.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular targets could include kinases, proteases, or receptors involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4(3H)-one: Similar in structure but with different substituents.

    Quinazolinone Derivatives: Compounds with variations in the quinazolinone core or substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c1-12-8-9-23-18(10-12)25-19(14-7-6-13(21)11-16(14)22)24-17-5-3-2-4-15(17)20(25)26/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINRCVNQXLLIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4(3H)-one
Reactant of Route 4
2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4(3H)-one
Reactant of Route 5
2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4(3H)-one
Reactant of Route 6
2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4(3H)-one

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